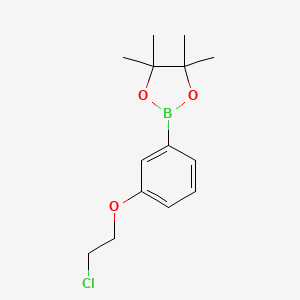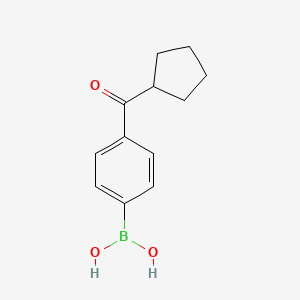
2-(3-(2-Chloroéthoxy)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “2-(3-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a phenyl group (a benzene ring), an ethoxy group (an ether), a chloro group (a chlorine atom), and a dioxaborolane group (a boron atom in a cyclic structure with two oxygen atoms and two methyl groups) .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The phenyl group would form a planar, cyclic structure, while the ethoxy and chloro groups would add polarity to the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the chloro group could potentially make it a good leaving group, allowing for substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the chloro and ethoxy groups could potentially increase its polarity, affecting its solubility in different solvents .
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Ce composé est utilisé comme substrat dans les réactions de couplage de Suzuki–Miyaura, qui sont un type de réaction de couplage croisé utilisée en synthèse organique pour former des liaisons carbone-carbone .
Synthèse de dérivés de sulfinamide
Il peut être utilisé pour préparer des dérivés de sulfinamide en réagissant avec le trifluorure de diéthylaminosulfure (DAST) et le phényltrifluoroborate de potassium .
Systèmes de délivrance de médicaments
Le composé a été modifié structurellement pour développer des systèmes de délivrance de médicaments sensibles aux espèces réactives de l'oxygène (ROS) pour des traitements comme la parodontite .
Polymères sensibles au glucose
Ces polymères permettent une libération d'insuline autorégulée dans le traitement du diabète et fonctionnent comme des agents de diagnostic .
Cicatrisation des plaies et ciblage tumoral
Le composé est utilisé dans la cicatrisation des plaies et le ciblage tumoral en raison de sa capacité à se conjuguer à d'autres molécules pour des applications biomédicales spécifiques .
Études de solubilité
Sa solubilité dans divers solvants organiques a été étudiée, ce qui est important pour son application dans différents processus de synthèse .
Mécanisme D'action
Target of Action
The primary target of the compound 2-(3-(2-Chloroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER interacts with its targets through a process called transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophile, transferring from boron to palladium . This process is part of the overall reaction mechanism, which also includes oxidative addition and reductive elimination steps .
Biochemical Pathways
The compound 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. The downstream effects of this pathway include the creation of a wide variety of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It’s known that boronic esters, in general, are susceptible to hydrolysis, especially at physiological ph . This property can significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The result of the action of 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of 3-(2-CHLOROETHOXY)PHENYLBORONIC ACID, PINACOL ESTER can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters is known to be significantly accelerated at physiological pH . Therefore, the compound’s stability and reactivity can vary depending on the pH of the environment .
Propriétés
IUPAC Name |
2-[3-(2-chloroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO3/c1-13(2)14(3,4)19-15(18-13)11-6-5-7-12(10-11)17-9-8-16/h5-7,10H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIAAVXEFDYWNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1422039.png)

![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)





![2-chloro-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1422055.png)
![6-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B1422056.png)


![3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1422060.png)

